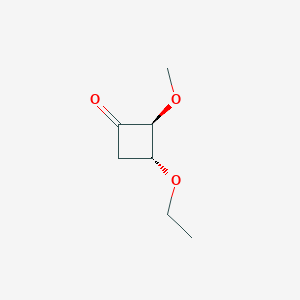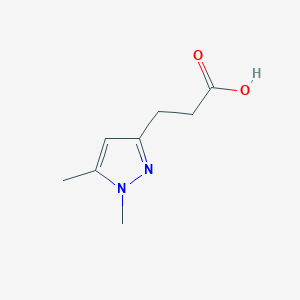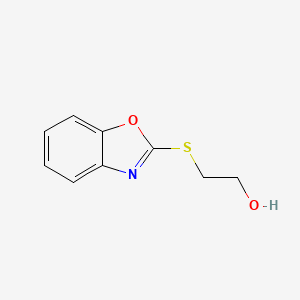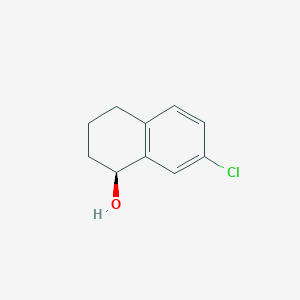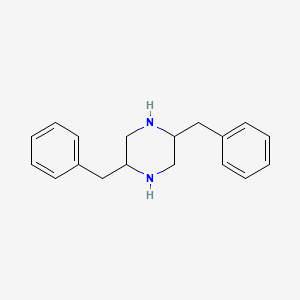
2,5-Dibenzylpiperazine
Overview
Description
2,5-Dibenzylpiperazine is a piperazine derivative . It is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP) .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N2 . The InChI code is 1S/C18H22N2/c1-3-7-15 (8-4-1)11-17-13-20-18 (14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 . The molecular weight is 266.4 g/mol .Physical And Chemical Properties Analysis
The physical form of this compound is oil . It has a molecular weight of 266.4 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 4 .Scientific Research Applications
Cytostatic Activity in Cancer Cells
Research has explored the use of compounds derived from 2,5-Dibenzylpiperazine in cancer treatment. A study identified derivatives of this compound that exhibited cytostatic effects on human cancer cells, particularly glioblastoma and non-small cell lung cancer. These compounds inhibited mitotic rates in cancer cells, presenting a potential new scaffold for anticancer cytostatic compounds (Eamvijarn et al., 2012).
Antiproliferative Properties
Another study evaluated the antiproliferative effects of piperazine derivatives, including those related to this compound, against human chronic myelogenous leukemia cells. The research demonstrated that some of these derivatives inhibited cell proliferation and induced erythroid differentiation, indicating potential therapeutic applications (Saab et al., 2013).
Synthesis and Structural Studies
The synthesis and structure of this compound derivatives have been a subject of research to explore their potential applications. Studies have detailed the synthesis processes and structural characterizations of these derivatives, which is crucial for understanding their potential uses in pharmaceutical and biochemical applications (Marcuccio & Elix, 1985).
Biological and Bioactive Properties
Research on diketopiperazines, including this compound derivatives, has highlighted their diverse biological activities. These activities range from antibacterial and antifungal to neuroprotective and anti-inflammatory effects. The rigid structure and varied side chains of these compounds contribute to their medicinal applications (Martins & Carvalho, 2007).
Marine-Derived Diketopiperazine Derivatives
The study of marine organisms has led to the discovery of novel 2,5-Diketopiperazine derivatives with potential pharmacological applications. These compounds have been found to exhibit various biological properties, including antiviral activities, highlighting the richness of marine biodiversity as a source for novel bioactive compounds (Wang et al., 2013).
Mechanism of Action
DBZP, mCPP, and TFMPP were tested in parallel in mice in locomotor activity and conditioned place preference assays, and in a drug discrimination assay with rats trained to discriminate either methamphetamine, cocaine, MDMA, or DOM . DBZP substituted fully for methamphetamine, produced subthreshold drug-appropriate responding for cocaine and MDMA, and failed to substitute for DOM .
properties
IUPAC Name |
2,5-dibenzylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXGSQZAQYQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do N,N'-substituents influence the photo-oxidation of 2,5-dibenzylpiperazine-3,6-diones?
A1: Research suggests that the type of N,N'-substituent significantly impacts the FeCl3-catalyzed photo-oxidation of this compound-3,6-diones []. For instance, while the N,N'-dimethyl derivative yields N,N′-dimethyl-2-benzylpiperazine-3,5,6-trione upon photo-oxidation, the N,N′-diacetyl derivative remains unreactive under similar conditions []. This highlights the importance of substituents in dictating the reactivity of these compounds towards photo-oxidation.
Q2: Are there natural products that contain the this compound scaffold?
A3: Yes, research has identified a family of naturally occurring 2,5-dibenzylpiperazines produced by the fungus Aspergillus hancockii []. These compounds, termed hancockiamides, are formed through a unique biosynthetic pathway involving a single-module nonribosomal peptide synthetase (NRPS) []. This discovery highlights the presence and potential biological relevance of the this compound scaffold in nature.
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: While the provided research focuses primarily on synthesis and characterization, a study demonstrated the in vitro cytostatic activity of a 1,4-diacetyl-2,5-dibenzylpiperazine derivative isolated from the fungus Neosartorya pseudofischeri []. This compound exhibited promising growth inhibitory activity against several cancer cell lines [], suggesting that this compound derivatives warrant further investigation as potential anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




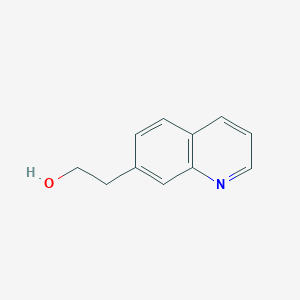
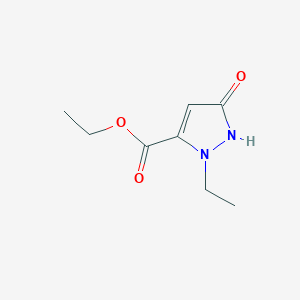
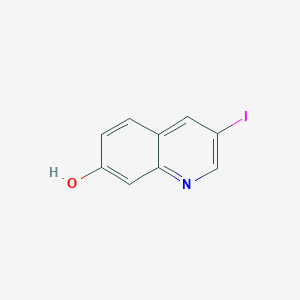
![1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3377166.png)
![5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3377172.png)
